molecular formula C12H9IN2O2 B13417024 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid

2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid

Cat. No.: B13417024
M. Wt: 340.12 g/mol
InChI Key: YHIXWSXMAJSUTN-UHFFFAOYSA-N
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Description

2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid is an organic compound with the molecular formula C12H9IN2O2 and a molecular weight of 340.12 g/mol . It is also known by its IUPAC name, 2-(3-iodoanilino)nicotinic acid . This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyridine ring through an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid typically involves the coupling of 3-iodoaniline with 2-chloronicotinic acid under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid is unique due to the specific positioning of the iodine atom and the amino group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C12H9IN2O2

Molecular Weight

340.12 g/mol

IUPAC Name

2-(3-iodoanilino)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H9IN2O2/c13-8-3-1-4-9(7-8)15-11-10(12(16)17)5-2-6-14-11/h1-7H,(H,14,15)(H,16,17)

InChI Key

YHIXWSXMAJSUTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

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